2-(3,3-Dimethylpent-4-en-1-yl)aniline
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Overview
Description
2-(3,3-Dimethylpent-4-en-1-yl)aniline is an organic compound that belongs to the class of anilines. Anilines are aromatic amines, characterized by the presence of an amino group attached to a benzene ring. This particular compound features a 3,3-dimethylpent-4-en-1-yl substituent on the aniline, making it unique in its structure and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,3-Dimethylpent-4-en-1-yl)aniline typically involves the reaction of 3,3-dimethylpent-4-en-1-yl halide with aniline in the presence of a base. The reaction conditions often include:
Solvent: Common solvents used are ethanol or methanol.
Base: Sodium hydroxide or potassium carbonate is frequently used to facilitate the reaction.
Temperature: The reaction is usually carried out at elevated temperatures, around 60-80°C, to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize yield and efficiency. The use of catalysts, such as palladium or nickel, can also enhance the reaction rate and selectivity.
Chemical Reactions Analysis
Types of Reactions
2-(3,3-Dimethylpent-4-en-1-yl)aniline undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Hydrogen gas in the presence of a metal catalyst (e.g., palladium on carbon) is often employed.
Substitution: Halogenating agents like bromine or chlorine can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of nitrosoaniline or nitroaniline derivatives.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of halogenated aniline derivatives.
Scientific Research Applications
2-(3,3-Dimethylpent-4-en-1-yl)aniline has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and pharmaceutical applications.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-(3,3-Dimethylpent-4-en-1-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the context. The pathways involved may include:
Enzyme Inhibition: Binding to the active site of an enzyme, preventing substrate access.
Receptor Activation: Interacting with cell surface receptors to trigger downstream signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 2-(3,3-Dimethylpent-4-en-1-yl)benzene
- 3,3-Dimethylpent-4-en-1-ylamine
- 2-(3,3-Dimethylpent-4-en-1-yl)phenol
Uniqueness
2-(3,3-Dimethylpent-4-en-1-yl)aniline is unique due to its specific substitution pattern on the aniline ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.
Properties
CAS No. |
677354-25-5 |
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Molecular Formula |
C13H19N |
Molecular Weight |
189.30 g/mol |
IUPAC Name |
2-(3,3-dimethylpent-4-enyl)aniline |
InChI |
InChI=1S/C13H19N/c1-4-13(2,3)10-9-11-7-5-6-8-12(11)14/h4-8H,1,9-10,14H2,2-3H3 |
InChI Key |
LXHTZHFTSNTEDS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1N)C=C |
Origin of Product |
United States |
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